Potassium 2-(fluoromethyl)pyridine-5-trifluoroborate
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Overview
Description
Potassium 2-(fluoromethyl)pyridine-5-trifluoroborate is a chemical compound with the molecular formula C6H5BF4KN
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2-(fluoromethyl)pyridine-5-trifluoroborate can be synthesized through the reaction of 2-(fluoromethyl)pyridine with potassium trifluoroborate. The reaction typically involves the use of a fluorinating agent such as potassium bifluoride (KHF2) to facilitate the formation of the trifluoroborate group . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of an appropriate solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(fluoromethyl)pyridine-5-trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate (Pd(OAc)2), and bases like potassium carbonate (K2CO3) are typically employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound formed by the coupling of the pyridine derivative with an aryl halide.
Scientific Research Applications
Potassium 2-(fluoromethyl)pyridine-5-trifluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium 2-(fluoromethyl)pyridine-5-trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s molecular targets and pathways are primarily related to its role as a reagent in organic synthesis, where it facilitates the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Potassium 2-fluoropyrimidine-5-trifluoroborate: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
Potassium phenyltrifluoroborate: Contains a phenyl group instead of a pyridine ring.
Uniqueness
Potassium 2-(fluoromethyl)pyridine-5-trifluoroborate is unique due to the presence of both a fluoromethyl group and a trifluoroborate group attached to a pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.
Properties
IUPAC Name |
potassium;trifluoro-[6-(fluoromethyl)pyridin-3-yl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF4N.K/c8-3-6-2-1-5(4-12-6)7(9,10)11;/h1-2,4H,3H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVCLPSTHRERDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(C=C1)CF)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF4KN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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